trans-2-Phenyl-1-cyclopropanecarboxamide
Description
Historical Context and Significance of the Cyclopropane (B1198618) Amide Scaffold in Organic Chemistry
The cyclopropane ring, a three-membered carbocycle, has long fascinated chemists due to its strained nature and unique electronic properties. Historically, the incorporation of a cyclopropane ring into molecules was a synthetic challenge. However, advancements in synthetic methodologies have made cyclopropane-containing compounds more accessible for research. nih.gov
The cyclopropane amide scaffold, which combines the rigid cyclopropane ring with an amide group, has emerged as a privileged structure in medicinal chemistry. The rigidity of the cyclopropane ring helps to lock the conformation of a molecule, which can lead to higher binding affinity and selectivity for biological targets. nih.gov Furthermore, the cyclopropane moiety is often more resistant to metabolic degradation compared to linear alkyl chains, which can improve the pharmacokinetic profile of a drug candidate. nih.gov The presence of the amide group provides a site for hydrogen bonding, which is crucial for molecular recognition and binding to proteins.
Overview of Key Academic Research Areas for trans-2-Phenyl-1-cyclopropanecarboxamide
Academic research on this compound and its derivatives has primarily focused on their synthesis and potential biological activities. While research specifically on the parent compound is limited, studies on its derivatives have revealed promising avenues for investigation, particularly in the areas of enzyme inhibition and antimicrobial activity.
Enzyme Inhibition:
Derivatives of the 2-phenyl-1-cyclopropanecarboxamide scaffold have been explored as inhibitors of various enzymes. For instance, a series of 1-sulfonylaminocyclopropanecarboxylates, which are structurally related to this compound, were synthesized and evaluated as inhibitors of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), an enzyme implicated in osteoarthritis. nih.gov The rigid cyclopropane core was found to be a key feature for potent inhibition. nih.gov
Antimicrobial Activity:
The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. The cyclopropane moiety has been incorporated into various molecular scaffolds to explore its potential in combating microbial infections. A study investigating a series of amide derivatives containing a cyclopropane ring reported their in vitro antibacterial and antifungal activities. nih.gov Although this study did not specifically report on this compound itself, it provides valuable structure-activity relationship data for related compounds. The findings from this research are summarized in the table below, showcasing the antimicrobial potential of the broader class of cyclopropane carboxamides.
| Compound Derivative | Test Organism | Activity (MIC80 in μg/mL) |
|---|---|---|
| Thiazole amide derivative | Escherichia coli | 32 |
| Halogenated benzene (B151609) ring derivatives | Staphylococcus aureus | Moderate Activity |
| Escherichia coli | Moderate Activity | |
| Various aryl amide derivatives | Staphylococcus aureus | Moderate Activity (4 compounds) |
| Escherichia coli | Moderate Activity (3 compounds) | |
| Candida albicans | Moderate Activity (9 compounds) | |
| Three specific derivatives | Candida albicans | 16 (Excellent Activity) |
The data indicates that the introduction of different substituents on the amide and phenyl parts of the cyclopropane carboxamide scaffold significantly influences the antimicrobial activity. nih.gov For example, aryl amides generally showed higher activity than fatty amides, and the presence of halogen atoms on the benzene ring was beneficial for antibacterial activity. nih.gov Such findings are crucial for the rational design of more potent antimicrobial agents based on the this compound scaffold.
Properties
CAS No. |
939-88-8 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(1R,2R)-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C10H11NO/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H2,11,12)/t8-,9+/m0/s1 |
InChI Key |
IOWKRFFHXWDUIS-DTWKUNHWSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)N)C2=CC=CC=C2 |
Canonical SMILES |
C1C(C1C(=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Stereoselective Synthesis of Trans 2 Phenyl 1 Cyclopropanecarboxamide
Direct Cyclopropanation Approaches
Direct methods for forming the cyclopropane (B1198618) ring are highly valued for their efficiency. These strategies typically involve the reaction of an alkene precursor with a carbene or carbene equivalent, with stereocontrol exerted by the choice of catalyst, reagents, and reaction conditions.
Catalytic Stereospecific Cyclopropanation of α,β-Unsaturated Amides (e.g., CrCl2-Promoted)
A notable method for the direct synthesis of cyclopropanecarboxamides involves the chromium(II) chloride (CrCl2)-promoted cyclopropanation of α,β-unsaturated amides. This reaction is characterized by its high degree of stereospecificity. When starting with either (E)- or (Z)-α,β-enamides, the reaction proceeds to form a single diastereoisomer of the corresponding cyclopropanecarboxamide (B1202528). This process is effective for a range of substituted enamides, including those where the carbon-carbon double bond is di-, tri-, or even tetrasubstituted. The reaction mechanism is proposed to involve the generation of a chromium carbenoid or a carbene complex, which then reacts with the unsaturated amide. The complete stereospecificity indicates that the geometry of the starting alkene directly dictates the stereochemistry of the final cyclopropane product.
This high level of stereocontrol makes the CrCl2-promoted method a powerful tool for accessing structurally well-defined cyclopropanecarboxamides.
Table 1: Summary of CrCl2-Promoted Cyclopropanation
| Feature | Description |
|---|---|
| Reagent | Chromium(II) chloride (CrCl2) |
| Substrate | α,β-Unsaturated amides ((E)- or (Z)-isomers) |
| Key Outcome | Formation of a single diastereoisomer |
| Stereochemistry | Completely stereospecific |
| Substrate Scope | Di-, tri-, and tetrasubstituted C=C double bonds |
Lewis Acid-Mediated Stereoselective Domino Cyclopropanation Processes (e.g., LiCl-Mediated)
Lewis acids can mediate complex cascade reactions to furnish highly functionalized cyclopropanes. An example is the stereoselective synthesis of cyclopropanecarboxamides from γ,δ-epoxy malonates, mediated by lithium chloride (LiCl). This domino process is initiated by the intramolecular ring-opening of the epoxide, a step facilitated by the cooperative action of LiCl acting as a Lewis acid and an amine acting as a Brønsted base. This initial cyclopropanation is followed by a sequence of lactonization and subsequent aminolysis of the lactone ring by the amine present in the reaction mixture. The result is the formation of a cyclopropanecarboxamide with a quaternary stereocenter, obtained as a single diastereoisomer. This method is operationally simple, proceeds under mild conditions, and demonstrates high atom economy.
Enantioselective Catalytic Cyclopropanations (e.g., Cobalt-Catalyzed [2+1] Cycloadditions)
Achieving enantioselectivity is a primary goal in modern synthesis. For the preparation of chiral cyclopropanes like trans-2-Phenyl-1-cyclopropanecarboxamide, cobalt-catalyzed [2+1] cycloaddition reactions have proven highly effective. These reactions typically involve the decomposition of a diazo compound, such as a diazoacetamide, by a chiral cobalt catalyst to form a cobalt-carbene intermediate. This intermediate then reacts with a styrene (B11656) derivative in a cycloaddition reaction.
The choice of the chiral ligand on the cobalt catalyst is crucial for controlling the stereochemical outcome. Catalysts derived from salen or porphyrin chiral ligands have been particularly successful. These systems can achieve both excellent diastereoselectivity, favoring the trans isomer with diastereomeric excesses (de) often exceeding 90%, and high enantioselectivity, with enantiomeric excesses (ee) reaching up to 99%. This approach provides enantioselective access to functionalized cyclopropanes and is considered one of the most developed and general methods for their asymmetric synthesis.
Table 2: Performance of Chiral Cobalt Catalysts in Cyclopropanation
| Catalyst Type | Ligand Family | Typical Diastereoselectivity (trans) | Typical Enantioselectivity |
|---|---|---|---|
| Chiral Cobalt(II/III) | Salen | 90–94% de | 92–99% ee |
| Chiral Cobalt(II) | Porphyrin | High | Up to 99% ee |
Ring Transformation and Rearrangement Strategies
An alternative to direct cyclopropanation is the chemical transformation of one ring system into another. These strategies leverage the inherent strain or reactivity of a starting heterocycle to drive the formation of the desired cyclopropane ring through a cascade of bond-breaking and bond-forming events.
Aziridine (B145994) to Cyclopropane Ring Transformations
Aziridines, nitrogen-containing three-membered heterocycles, can serve as precursors to cyclopropanes, although this transformation is less common than their use in ring-opening reactions to form functionalized amines. The conversion conceptually involves the opening of the aziridine ring followed by an intramolecular cyclization. For instance, a substituted aziridine can be opened by a nucleophile to generate a γ-functionalized amine. If this functional group is a suitable leaving group, subsequent intramolecular nucleophilic attack by a carbanion generated alpha to an activating group (like an amide) can lead to the formation of a cyclopropane ring. This synthetic logic provides a pathway to convert the C-N-C framework of an aziridine into the C-C-C framework of a cyclopropane.
Synthesis via Ring-Opening and Recyclization Cascades
Ring-opening and recyclization cascades offer elegant pathways to complex molecules from simpler cyclic precursors. Two classic named reactions exemplify this strategy for the synthesis of cyclopropane rings.
One prominent method involves the decomposition of pyrazolines. Pyrazolines are five-membered heterocyclic compounds that can be synthesized from the reaction of α,β-unsaturated carbonyl compounds with hydrazine. Upon thermal or photochemical stimulation, 1-pyrazolines can extrude a molecule of dinitrogen (N2). The resulting diradical intermediate then collapses to form a stable cyclopropane ring. This process, known as the Kishner cyclopropane synthesis, is often stereospecific, allowing the stereochemistry of the pyrazoline precursor to be transferred to the final cyclopropane product.
Another powerful rearrangement strategy is the Favorskii rearrangement. This reaction converts an α-halo ketone into a carboxylic acid derivative upon treatment with a base. The mechanism proceeds through the formation of a cyclopropanone (B1606653) intermediate, which is then attacked by a nucleophile (such as an amine to form an amide). The subsequent ring-opening of the cyclopropanone intermediate leads to the final rearranged product. By selecting an appropriate α-halo ketone and an amine as the base/nucleophile, this rearrangement can be used to construct the 2-phenyl-1-cyclopropanecarboxamide framework. The regioselectivity of the ring opening is generally controlled by the formation of the more stable carbanion intermediate.
Derivatization Strategies for this compound and Analogous Cyclopropanecarboxamides
The derivatization of the trans-2-phenylcyclopropane core is essential for creating a library of compounds for structure-activity relationship (SAR) studies. A common synthetic intermediate, (Z)-2-oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane, serves as a versatile precursor for various carboxamide derivatives. google.com This intermediate can be synthesized from the reaction of 2-phenylacetonitrile (B1602554) with epichlorohydrin (B41342) in the presence of a base like sodium hydroxide. google.com
One derivatization strategy involves the ring-opening of this bicyclic precursor with amines. For instance, treatment with diethylamine (B46881) in the presence of a Lewis acid such as aluminium chloride yields (Z)-1-phenyl-1-diethylaminocarbonyl-2-hydroxymethyl cyclopropane. google.com This reaction effectively installs the diethylcarboxamide group while opening the oxabicyclo ring to reveal a hydroxymethyl group, which can be further functionalized.
Another derivatization pathway involves reacting (Z)-2-oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane with potassium phthalimide. This process leads to the formation of 2-((1,3-dioxoisoindolin-2-yl)methyl)-1-phenylcyclopropane carboxylic acid, which incorporates a protected aminomethyl group and a carboxylic acid function, opening avenues for further amide coupling or other modifications. google.com
These strategies highlight the utility of a common intermediate to generate a range of functionalized cyclopropanecarboxamides, allowing for systematic exploration of the chemical space around the core scaffold.
Control of Stereochemistry in this compound Synthesis
The biological activity of cyclopropane-containing molecules is often highly dependent on their stereochemistry. Therefore, developing synthetic methods that provide precise control over the formation of specific diastereomers and enantiomers is of paramount importance.
Achieving a high diastereoselectivity for the trans isomer over the cis isomer is a key challenge in the synthesis of 2-phenyl-1-cyclopropanecarboxamide.
One effective method for obtaining the trans isomer is through the epimerization of a cis intermediate. acs.org In a documented synthesis of related compounds, a cis-cyclopropanecarboxamide intermediate was treated with a strong base, prepared from dibutylmagnesium (B73119) (Bu2Mg) and diisopropylamine (B44863) (i-Pr2NH) in tetrahydrofuran (B95107) (THF). acs.org This treatment effectively induced epimerization at one of the cyclopropane carbons, converting the cis isomer into the thermodynamically more stable trans isomer. acs.org
Another approach leverages modern electrochemical methods. A recently developed protocol for cyclopropane synthesis involves the coupling of unactivated alkenes with carbon pronucleophiles, mediated by the electrolysis of thianthrene (B1682798). nih.gov This method proceeds with high diastereoselectivity, providing a scalable route to various substituted cyclopropanes. nih.gov While not exclusively focused on the title compound, the principles are broadly applicable for achieving high diastereomeric ratios in cyclopropanation reactions.
| Method | Key Reagents/Conditions | Outcome |
| Epimerization | Base (from Bu2Mg and i-Pr2NH) in THF | Converts cis-cyclopropanecarboxamide to the corresponding trans isomer. acs.org |
| Electrochemical Synthesis | Electrolysis of thianthrene with alkenes and pronucleophiles | High diastereoselectivity for the trans product. nih.gov |
The synthesis of single enantiomers of this compound is crucial for developing stereochemically pure pharmaceuticals. Several strategies have been developed to achieve this.
Chiral Catalysis: One approach involves the use of chiral metal complexes to catalyze the cyclopropanation reaction. For example, the enantioselective cyclopropanation of diazoalkanes has been achieved using a bis-[(+)-camphorquinonedioximato]cobalt(II) complex as a catalyst. rsc.org This method yielded 2-phenylcyclopropanecarboxylates with an enantiomeric excess (e.e.) of 70%. rsc.org Organocatalysis has also emerged as a powerful tool. Chiral amine catalysts have been used in the reaction of substituted benzyl (B1604629) chlorides and α,β-unsaturated aldehydes to afford chiral diarylcyclopropanes in good yields and with excellent enantioselectivities (up to 96% e.e.).
Use of Chiral Precursors: A well-established strategy for asymmetric synthesis is to start from a chiral building block. The enantioselective synthesis of both cis- and trans-1-arylpiperazyl-2-phenylcyclopropanes has been accomplished using optically pure (R)- or (S)-epichlorohydrin as the starting material. acs.org This approach embeds the desired absolute stereochemistry at the beginning of the synthetic sequence, which is then carried through to the final product.
Biocatalysis: Enzyme-catalyzed reactions offer a highly selective and environmentally friendly alternative for synthesizing chiral compounds. Engineered variants of myoglobin (B1173299) have been successfully employed as biocatalysts for carbene transfer reactions to form cyclopropanes. researchgate.net These biocatalytic methods can produce trisubstituted cyclopropanes with exceptional levels of diastereoselectivity and enantioselectivity, often exceeding 99% for both de and ee. researchgate.net This highlights the potential of engineered enzymes to provide access to enantiopure halogenated and other substituted cyclopropane building blocks. researchgate.net
| Method | Catalyst / Reagent | Enantiomeric Excess (e.e.) |
| Chiral Metal Catalysis | bis-[(+)-camphorquinonedioximato]cobalt(II) | 70% e.e. rsc.org |
| Chiral Precursor Synthesis | (R)- or (S)-epichlorohydrin | High enantiopurity (product-dependent) acs.org |
| Biocatalysis | Engineered Myoglobin Variants | Up to >99% e.e. researchgate.net |
Chemical Reactivity and Mechanistic Transformations of Trans 2 Phenyl 1 Cyclopropanecarboxamide
Cyclopropane (B1198618) Ring-Opening Reactions
The inherent strain of the cyclopropane ring makes it susceptible to cleavage under various conditions, initiating a cascade of reactions that lead to more complex molecular architectures.
Reductive Radical Decarboxylation Pathways
Reductive radical decarboxylation presents a powerful method for the transformation of carboxylic acids and their derivatives. While direct studies on trans-2-Phenyl-1-cyclopropanecarboxamide are not extensively detailed, the Barton reductive radical decarboxylation of related 2-phenylcyclopropane carboxylic acid derivatives provides a clear precedent for this type of transformation. This method typically involves the conversion of the carboxylic acid to a thiohydroxamate ester, which then undergoes a radical-mediated decarboxylation.
In a related synthesis, a 2-carboxy-2-phenylcyclopropane derivative was converted into its N-hydroxypyridine-2-thione ester. nih.govacs.org Treatment of this ester with a radical initiator, such as AIBN, and a hydrogen atom donor, like tris(trimethylsilyl)silane (B43935) (TMS₃SiH), would lead to the formation of a cyclopropyl (B3062369) radical intermediate. nih.govacs.org Subsequent trapping of this radical with a hydrogen atom would yield the corresponding 1-phenylcyclopropane. The stereochemistry of the final product is often controlled by the steric bulk of the substituents on the cyclopropane ring, with the incoming hydrogen atom preferentially adding to the less hindered face. nih.govacs.org This methodology could be applied to generate the corresponding phenylcyclopropane from the carboxylic acid precursor of this compound.
| Reaction | Key Reagents | Intermediate | Potential Product |
| Barton Reductive Decarboxylation | N-hydroxypyridine-2-thione, TMS₃SiH, AIBN | Cyclopropyl radical | 1-phenylcyclopropane |
Ring-Opening/Recyclization Cascades of Activated Cyclopropanes
The phenyl and carboxamide groups on the cyclopropane ring can be considered as activating groups, making the ring susceptible to nucleophilic or thermal ring-opening. While the carboxamide is a moderate electron-withdrawing group, analogous systems with stronger activators like ketones have been shown to undergo ring-opening/recyclization cascades. For instance, cyclopropyl aryl ketones can undergo uncatalyzed, solvent-assisted ring-opening. acs.orgnih.govfigshare.com
In these reactions, a polar aprotic solvent such as DMSO can assist in the cleavage of a C-C bond of the cyclopropane ring, leading to a zwitterionic intermediate. acs.org This intermediate can then undergo reorganization and subsequent intramolecular reactions to form new ring systems, such as indenones and fluorenones. acs.orgnih.govfigshare.com The reaction pathways and final products are highly dependent on the substituents on the cyclopropane and aryl rings, as well as the reaction temperature and solvent. acs.orgnih.gov By analogy, this compound, particularly if further activated, could potentially undergo similar transformations under thermal or catalytic conditions, leading to complex polycyclic structures.
| Reaction Type | Activating Group Analogue | Potential Conditions | Potential Products |
| Ring-Opening/Recyclization | Ketone | High Temperature, Polar Aprotic Solvent (e.g., DMSO) | Indenone or Fluorenone derivatives |
Intramolecular Cyclization Reactions Involving the Cyclopropane Amide Moiety
The amide functionality in this compound can participate in intramolecular cyclization reactions, particularly when a suitable reactive partner is introduced into the molecule.
Palladium-Catalyzed Aza-Wacker-Type Cyclizations
A notable example of intramolecular cyclization is the palladium(II)-catalyzed aza-Wacker-type reaction. This reaction has been successfully applied to vinyl cyclopropanecarboxamides to synthesize conformationally restricted aza[3.1.0]bicycles. rsc.orgrsc.org In this process, a vinyl group is tethered to the amide nitrogen. The palladium(II) catalyst coordinates to the alkene, which is then attacked intramolecularly by the amide nitrogen nucleophile in an aminopalladation step. nih.govnih.gov
The resulting alkylpalladium(II) intermediate can then undergo further reactions. With oxygen as the terminal oxidant, the transformation forges a new C-N bond, leading to the formation of a fused heterocyclic system. rsc.orgrsc.orgresearchgate.net This reaction proceeds under mild conditions and is tolerant of a variety of functional groups on the aryl moiety. rsc.orgrsc.org For example, the reaction of a vinyl-substituted cyclopropanecarboxamide (B1202528) in the presence of a palladium catalyst can yield the corresponding aza[3.1.0]bicycle in moderate yields. rsc.orgrsc.org
| Substrate | Catalyst | Oxidant | Product | Yield |
| Vinyl Cyclopropanecarboxamide | Pd(OAc)₂ | O₂ | Aza[3.1.0]bicycle | Moderate rsc.orgrsc.org |
Functional Group Transformations and Derivatization
The amide and phenyl moieties of this compound are amenable to a variety of standard functional group transformations, allowing for the synthesis of a wide range of derivatives.
Oxidation, Reduction, and Nucleophilic Substitution at Amide and Phenyl Moieties
The synthesis of derivatives of 1-phenylcyclopropane carboxamide has been reported, showcasing the versatility of the core structure. nih.gov The precursor, 1-phenylcyclopropane carboxylic acid, is typically synthesized from 2-phenylacetonitrile (B1602554) via cyclopropanation with 1,2-dibromoethane, followed by hydrolysis of the nitrile group. nih.gov The resulting carboxylic acid can then be coupled with various amines to form a library of carboxamide derivatives. nih.gov
The phenyl ring can be substituted with various electron-donating or electron-withdrawing groups. nih.gov For instance, electrophilic aromatic substitution reactions can introduce substituents at the ortho, meta, or para positions, depending on the directing effects of the cyclopropylcarbonyl group and any existing substituents. Nucleophilic aromatic substitution is also possible if the phenyl ring is appropriately activated with strong electron-withdrawing groups. The amide functionality itself can be hydrolyzed back to the carboxylic acid or reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride.
| Functional Group | Transformation | Reagents | Product |
| Phenyl Ring | Electrophilic Substitution | Varies (e.g., HNO₃/H₂SO₄ for nitration) | Substituted phenyl derivative |
| Amide | Hydrolysis | Acid or Base | 1-Phenylcyclopropane carboxylic acid |
| Amide | Reduction | LiAlH₄ | (1-Phenylcyclopropyl)methanamine |
| Nitrile (precursor) | Hydrolysis | Concentrated HCl | 1-Phenylcyclopropane carboxylic acid nih.gov |
Stereochemical Inversion and Epimerization Processes
The stereochemical integrity of this compound is a critical aspect of its chemical behavior. While the trans configuration is generally stable, specific reaction conditions can induce stereochemical inversion or epimerization, leading to the formation of the corresponding cis isomer. These processes are of particular interest in synthetic chemistry, where precise control of stereochemistry is often required.
One documented instance of such a transformation involves the epimerization of a closely related cyclopropanecarboxamide intermediate, ent-16-cis, to its trans isomer. acs.org This process was effectively achieved by treatment with a base, specifically a solution prepared from dibutylmagnesium (B73119) (Bu₂Mg) and diisopropylamine (B44863) (i-Pr₂NH) in tetrahydrofuran (B95107) (THF). acs.org This base-mediated epimerization highlights the potential for the interconversion of stereoisomers in this class of compounds. The mechanism of this epimerization likely involves the deprotonation of the carbon atom alpha to both the phenyl and carboxamide groups, leading to the formation of a carbanionic intermediate. This intermediate can then be protonated from either face, resulting in a mixture of the cis and trans isomers, with the thermodynamically more stable isomer being favored.
While direct studies on the stereochemical inversion of this compound are not extensively detailed in the literature, the principles of base-catalyzed epimerization observed in similar structures are likely applicable. The presence of the electron-withdrawing carboxamide group and the phenyl ring can stabilize a carbanionic intermediate, facilitating the stereochemical inversion under appropriate basic conditions.
Further research into the specific conditions and mechanisms governing the stereochemical inversion and epimerization of this compound would be valuable for a more complete understanding of its chemical reactivity and for the development of stereoselective synthetic routes.
Reaction Mechanism Elucidation for Chemical Transformations
The chemical transformations of this compound are largely dictated by the reactivity of the strained cyclopropane ring and the functional amide group. The elucidation of the mechanisms governing these transformations is crucial for predicting reaction outcomes and designing new synthetic applications. Key transformations include ring-opening reactions, which can be initiated by various means, including thermal, radical, and acid-catalyzed pathways.
Thermal Rearrangements: Phenyl-substituted cyclopropanes can undergo thermal rearrangements. For instance, thermal isomerizations of trans-1-ethenyl-2-phenylcyclopropane to 4-phenylcyclopentene (B1249595) have been studied, proceeding through diradical transition states. acs.org While this compound lacks the vinyl group, the principle of thermal activation leading to ring cleavage and rearrangement is a potential reaction pathway.
Radical Reactions: The cyclopropane ring can be susceptible to attack by radicals. Oxidative radical ring-opening/cyclization reactions have been reported for various cyclopropane derivatives. nih.gov In a hypothetical scenario involving this compound, a radical initiator could lead to the formation of a cyclopropyl-substituted carbon radical. This intermediate could then undergo ring-opening to generate a more stable alkyl radical, which could participate in subsequent reactions. nih.gov For example, a study on the reductive radical decarboxylation of a related compound showed the formation of a cyclopropyl radical intermediate. acs.org
Acid-Catalyzed Ring Opening: The presence of a Lewis acid can trigger the ring-opening of cyclopropanes. rsc.org In the case of this compound, protonation of the amide oxygen or coordination of a Lewis acid to the carbonyl group could initiate the process. This would be followed by the cleavage of a carbon-carbon bond in the cyclopropane ring to form a carbocationic intermediate. The regioselectivity of the ring opening would be influenced by the stability of the resulting carbocation, with the phenyl group likely stabilizing a positive charge on the adjacent carbon. The subsequent reaction of this carbocation with a nucleophile would lead to the final ring-opened product. The stereochemistry of such reactions can be complex, with possibilities for both retention and inversion of configuration depending on the specific mechanism and reaction conditions. acs.orgrsc.org
The following table summarizes the potential reaction mechanisms for the chemical transformations of this compound based on studies of related compounds.
| Reaction Type | Initiator | Key Intermediate | Potential Outcome |
| Epimerization | Base (e.g., Bu₂Mg/i-Pr₂NH) | Carbanion | Stereochemical inversion to cis-isomer |
| Thermal Rearrangement | Heat | Diradical | Ring-opened and rearranged products |
| Radical Reaction | Radical Initiator | Cyclopropyl radical, Alkyl radical | Ring-opened and functionalized products |
| Acid-Catalyzed Ring Opening | Acid (Lewis or Brønsted) | Carbocation | Ring-opened and functionalized products |
A deeper understanding of these reaction mechanisms will facilitate the strategic use of this compound as a building block in organic synthesis.
Spectroscopic and Advanced Structural Elucidation of Trans 2 Phenyl 1 Cyclopropanecarboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules in solution. For trans-2-Phenyl-1-cyclopropanecarboxamide, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, NOESY) NMR experiments provides unambiguous assignment of all proton and carbon signals and confirms the trans stereochemistry of the cyclopropane (B1198618) ring.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct regions corresponding to the aromatic, cyclopropyl (B3062369), and amide protons. The phenyl group protons typically appear as a complex multiplet in the aromatic region (δ 7.2-7.4 ppm). The protons on the cyclopropane ring are diastereotopic and exhibit complex splitting patterns due to geminal and vicinal couplings. The benzylic proton (H-2) is expected to resonate around δ 2.5-2.8 ppm, while the proton at C-1 (H-1) would appear at approximately δ 1.8-2.1 ppm. The methylene (B1212753) protons of the cyclopropane ring (H-3) would be found further upfield, typically in the δ 1.2-1.6 ppm range. The amide protons (-CONH₂) are expected to show broad signals between δ 5.5 and 7.5 ppm, with their chemical shift being sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon framework. The carbonyl carbon of the amide is the most deshielded, appearing around δ 173-176 ppm. The aromatic carbons of the phenyl ring are observed in the δ 126-140 ppm region. The carbons of the cyclopropane ring are characteristically shielded, with C-1 and C-2 appearing in the δ 25-35 ppm range, and the methylene carbon (C-3) resonating at a higher field, around δ 15-20 ppm.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. It would show correlations between the aromatic protons, as well as between the cyclopropyl protons (H-1, H-2, and H-3), confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign the carbon signals for the phenyl and cyclopropyl moieties.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for confirming the trans stereochemistry. A NOESY spectrum would show spatial proximity between the phenyl protons and the H-2 proton on the cyclopropane ring. Importantly, no significant NOE would be expected between the phenyl protons and the H-1 proton, which is consistent with the trans arrangement.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O | - | ~174.5 |
| Phenyl-C (ipso) | - | ~139.0 |
| Phenyl-C (ortho) | ~7.30 (m) | ~129.0 |
| Phenyl-C (meta) | ~7.25 (m) | ~128.5 |
| Phenyl-C (para) | ~7.20 (m) | ~126.5 |
| C-1 (CH) | ~1.95 (m) | ~28.0 |
| C-2 (CH) | ~2.65 (m) | ~30.0 |
| C-3 (CH₂) | ~1.40 (m) | ~17.5 |
Note: The chemical shifts are estimated values based on analogous structures and general NMR principles. 'm' denotes multiplet and 'br s' denotes broad singlet.
Infrared (IR) Spectroscopy for Vibrational Analysis of Functional Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for the amide and phenyl groups, as well as for the cyclopropane ring.
The most prominent features in the IR spectrum would be the absorptions associated with the primary amide group. These include:
N-H Stretching: Two distinct bands are expected in the region of 3350-3180 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
C=O Stretching (Amide I band): A strong absorption band is anticipated in the range of 1650-1680 cm⁻¹ due to the carbonyl stretch.
N-H Bending (Amide II band): A significant band should appear around 1620-1650 cm⁻¹ resulting from the N-H bending vibration.
Other key vibrational modes include:
Aromatic C-H Stretching: Weak to medium bands just above 3000 cm⁻¹ (typically 3030-3080 cm⁻¹).
Aliphatic C-H Stretching: Bands for the cyclopropyl C-H bonds are expected just below 3000 cm⁻¹.
Aromatic C=C Stretching: One or more bands of variable intensity in the 1450-1600 cm⁻¹ region.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide (-CONH₂) | N-H Asymmetric Stretch | ~3350 |
| Amide (-CONH₂) | N-H Symmetric Stretch | ~3180 |
| Phenyl (C-H) | C-H Stretch | ~3060 |
| Cyclopropyl (C-H) | C-H Stretch | ~2990 |
| Amide (C=O) | C=O Stretch (Amide I) | ~1665 |
| Amide (N-H) | N-H Bend (Amide II) | ~1630 |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound, mass spectrometry confirms the molecular weight and provides valuable structural information through the analysis of its fragmentation patterns.
Under electron impact (EI) ionization, the molecule is expected to show a discernible molecular ion peak ([M]⁺˙) at m/z 161, which corresponds to its molecular weight. The fragmentation of this compound is influenced by the phenyl and carboxamide substituents on the cyclopropane ring. Key fragmentation pathways would likely include:
Loss of the Amide Group: Cleavage of the bond between the cyclopropane ring and the carbonyl group can result in the loss of a carboxamide radical (•CONH₂), leading to a fragment ion at m/z 117.
Formation of a Tropylium (B1234903) Ion: Rearrangement and cleavage can lead to the formation of the stable tropylium ion (C₇H₇⁺) at m/z 91, a common feature in the mass spectra of compounds containing a benzyl (B1604629) moiety.
Loss of the Phenyl Group: Cleavage of the bond between the phenyl group and the cyclopropane ring can result in a fragment corresponding to the loss of a phenyl radical (•C₆H₅), giving a peak at m/z 84.
Other Fragments: Other significant fragments may include ions at m/z 115, resulting from the loss of acetylene (B1199291) from the phenylcyclopropyl cation, and at m/z 132 from the loss of an ethyl group.
Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment |
|---|---|
| 161 | [M]⁺˙ (Molecular Ion) |
| 117 | [M - CONH₂]⁺ |
| 115 | [C₉H₇]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 84 | [M - C₆H₅]⁺ |
X-ray Crystallography for Solid-State Absolute Stereochemistry and Conformation
By analogy, in the solid state, the following conformational features are expected for this compound:
Phenyl Group Conformation: The phenyl ring is likely to adopt an eclipsed conformation with respect to the adjacent C-C bond of the cyclopropane ring. This orientation minimizes steric hindrance.
Carboxamide Group Conformation: The carboxamide group is expected to adopt a bisected conformation, where the carbonyl oxygen eclipses the cyclopropane ring.
Intermolecular Interactions: In the crystal lattice, it is anticipated that the amide groups will form hydrogen-bonded dimers, with the hydrogen atoms of one amide group interacting with the carbonyl oxygen of a neighboring molecule. These dimers would likely be arranged in chains or sheets, contributing to the stability of the crystal structure.
Table 4: Expected Crystallographic and Conformational Parameters for this compound
| Parameter | Expected Value/Observation |
|---|---|
| Phenyl Ring Orientation | Eclipsed with respect to the C2-C3 bond of the cyclopropane ring |
| Carboxamide Group Orientation | Bisected conformation with the carbonyl oxygen eclipsing the cyclopropane ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is primarily influenced by the electronic transitions within the phenyl group and the carboxamide chromophore.
The phenyl ring exhibits characteristic absorptions due to π → π* transitions. These typically include:
An intense absorption band (the E2-band) around 210-220 nm.
A weaker, fine-structured band (the B-band) in the region of 250-270 nm.
The cyclopropane ring can interact electronically with the adjacent phenyl ring, a phenomenon known as conjugation. This interaction can cause a slight red shift (bathochromic shift) of the phenyl group's absorption maxima to longer wavelengths and may also lead to an increase in the intensity of the absorption bands (hyperchromic effect).
The amide carbonyl group also possesses a chromophore capable of an n → π* transition, which is typically weak and may appear as a shoulder on the tail of the more intense π → π* absorptions, likely around 220-240 nm.
Table 5: Expected UV-Vis Absorption Data for this compound
| Transition | Chromophore | Expected λ_max (nm) |
|---|---|---|
| π → π* (E2-band) | Phenyl Ring | ~215 |
| π → π* (B-band) | Phenyl Ring | ~265 |
Investigations into Biological Activity and Molecular Mechanisms of Action in Vitro
Molecular Target Identification and Characterization (in vitro)
While direct receptor binding data for trans-2-Phenyl-1-cyclopropanecarboxamide is not extensively documented in the reviewed literature, studies on structurally analogous compounds provide insight into potential receptor interactions. Research has been conducted on N,N-dipropyl-substituted derivatives of trans-2-arylcyclopropylamine, which share the core trans-2-phenylcyclopropane scaffold but differ in the functional group at the 1-position.
These derivatives were evaluated for their ability to bind to serotonin (B10506) 5-HT(1A) receptors in rat brain tissue by measuring the displacement of the radioligand [³H]-8-OH-DPAT. nih.gov The affinity of these compounds for the 5-HT(1A) receptor was found to be highly dependent on the substitution on the phenyl ring. nih.gov Generally, the presence of electron-withdrawing groups on the phenyl ring tended to decrease the binding affinity for 5-HT(1A) receptors. nih.gov Conversely, derivatives with electron-rich aryl groups, such as 2-thienyl and 3-thienyl, demonstrated high affinity. nih.gov The study also revealed significant enantioselectivity, with the (1R,2S) enantiomers showing substantially higher affinity than their corresponding stereoisomers. nih.gov
The binding affinities (Ki) for a selection of these trans-2-arylcyclopropylamine derivatives are detailed in the table below.
| Compound | Aryl Group Substitution | Ki (nM) for 5-HT(1A) Receptor |
|---|---|---|
| 7a | Phenyl | 140 |
| 7b | 4-Bromophenyl | 310 |
| 7c | 2-Fluorophenyl | 150 |
| 7f | 3-(Trifluoromethyl)phenyl | 540 |
| 7j | 2-Thienyl | 3.8 |
| 7k | 3-Thienyl | 7.7 |
| (1R,2S)-7l | 2-Hydroxy-5-fluorophenyl | 1.5 |
| (1S,2R)-7l | 2-Hydroxy-5-fluorophenyl | 150 |
Data sourced from a study on trans-2-aryl-N,N-dipropylcyclopropylamines. nih.gov
The inhibitory potential of compounds based on the cyclopropanecarboxamide (B1202528) structure has been investigated against several enzyme families.
Bcr-Abl: Based on the available literature, there is no direct in vitro evidence demonstrating the inhibition of the Bcr-Abl tyrosine kinase by this compound. Bcr-Abl inhibitors are a critical therapy for chronic myelogenous leukemia (CML), and while many complex molecules have been developed, the inhibitory activity of this specific, simple scaffold has not been reported. wikipedia.orgnih.govnih.gov
CYP1 Isoforms: A derivative, N-(3,5-dichlorophenyl)cyclopropanecarboxamide (DCPCC), has been characterized as a novel inhibitor of human cytochrome P450 family 1 (CYP1) enzymes. nih.govuef.fi These enzymes are involved in the metabolic activation of procarcinogens. nih.gov In vitro studies using recombinant human enzymes demonstrated that DCPCC inhibits CYP1A1, CYP1A2, and CYP1B1. nih.gov The inhibition was found to be most potent and selective for CYP1A2. nih.govuef.fi The IC₅₀ values for DCPCC were 10- to 95-fold higher for CYP1A1 or CYP1B1 compared to CYP1A2, depending on the substrate used. nih.gov Furthermore, DCPCC was a much more selective inhibitor for CYP1A2 than the classical inhibitor α-naphthoflavone. nih.gov The compound showed significantly less activity against enzymes in the CYP2 and CYP3 families, with an IC₅₀ for CYP1A2 being approximately 100-fold lower than for these other families. nih.gov
The table below summarizes the inhibitory potency of DCPCC against CYP1 isoforms.
| Enzyme | Substrate | DCPCC IC₅₀ (µM) | Inhibition Type (for CYP1A2) |
|---|---|---|---|
| CYP1A1 | 7-Ethoxyresorufin | 1.2 | Mixed-type |
| CYP1A2 | 7-Ethoxyresorufin | 0.13 | |
| CYP1B1 | 7-Ethoxyresorufin | 12.4 |
Data sourced from a study on N-(3,5-dichlorophenyl)cyclopropanecarboxamide (DCPCC). nih.gov
KARI: Ketol-acid reductoisomerase (KARI) is an essential enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms. nih.gov Based on a review of the available scientific literature, no in vitro studies have been published that evaluate this compound or its close derivatives as inhibitors of KARI.
JAK kinases: The Janus kinase (JAK) family of enzymes are intracellular tyrosine kinases involved in cytokine signaling pathways. nih.gov The cyclopropanecarboxamide moiety is a key structural feature in several known JAK inhibitors. acs.org For example, the compound N-(5-(4-(1,1-dioxothiomorpholinyl)methyl)phenyl)- nih.govresearchgate.netaacrjournals.orgtriazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide has been identified as a JAK inhibitor. google.com While these molecules are structurally complex, the inclusion of the cyclopropanecarboxamide group highlights its importance as a pharmacophoric feature for binding to the JAK hinge region. acs.org However, there is no available data on the inhibitory activity of the parent compound, this compound, against JAK kinases.
Mechanisms of Molecular Interaction with Cellular Systems (in vitro biochemical studies)
The specificity of cyclopropanecarboxamide derivatives for certain enzymes can be explained by their specific binding modes within the protein's active site. For the CYP1 inhibitor N-(3,5-dichlorophenyl)cyclopropanecarboxamide (DCPCC), molecular dynamics simulations and binding free energy calculations were used to elucidate the differences in its interaction with CYP1A1, CYP1A2, and CYP1B1. nih.gov These computational studies explained the molecular basis for the observed higher affinity and selective inhibition of CYP1A2 over the other two isoforms. nih.gov The specific interactions within the catalytic site, governed by the shape, size, and amino acid composition of the binding pocket of each enzyme isoform, dictate the binding affinity and inhibitory profile of the ligand. nih.govmdpi.com
Allosteric modulators bind to a site on a protein that is topographically distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. nih.govmdpi.com While allosteric modulation is a significant mechanism for regulating the function of many receptors and enzymes, there is no specific in vitro data in the reviewed literature to suggest that derivatives of this compound function as allosteric modulators at the molecular level.
Biochemical Pathway Modulation (in vitro, e.g., enzyme cascade effects)
The inhibition of specific enzymes by this compound derivatives can lead to the modulation of entire biochemical pathways. The demonstrated inhibition of CYP1 enzymes by N-(3,5-dichlorophenyl)cyclopropanecarboxamide (DCPCC) provides a clear example of such modulation. nih.gov CYP1 enzymes, including CYP1A1, CYP1A2, and CYP1B1, are key components of Phase I metabolism. nih.govmdpi.com They play a crucial role in the metabolic activation of numerous procarcinogens, such as polycyclic aromatic hydrocarbons, into their ultimate carcinogenic forms. nih.govnih.gov
By inhibiting these enzymes, particularly the highly selective inhibition of CYP1A2, DCPCC can block or reduce the bioactivation of these harmful xenobiotics. nih.gov This interruption of a critical step in the chemical carcinogenesis pathway represents a form of biochemical pathway modulation. nih.gov Therefore, such compounds are considered candidate structures for modulating CYP1A2-mediated metabolism, which has potential applications in cancer chemoprevention. nih.govuef.fi
Structure Activity Relationship Sar Studies for Trans 2 Phenyl 1 Cyclopropanecarboxamide Derivatives
Impact of Substituents on Molecular Recognition and Biological Activity
The nature and position of substituents on both the phenyl ring and the carboxamide moiety of trans-2-Phenyl-1-cyclopropanecarboxamide derivatives play a critical role in their interaction with biological targets. Research has demonstrated that modifications to these positions can profoundly influence potency, selectivity, and pharmacokinetic properties.
Systematic studies on related scaffolds, such as 1-phenylcyclopropane carboxamides, have revealed that the electronic properties of substituents on the phenyl ring are a key determinant of activity. For instance, the presence of electron-donating groups, such as methyl or methoxy (B1213986) groups, on the phenyl ring has been shown to be favorable for certain biological activities. nih.gov Conversely, the introduction of electron-withdrawing groups, like fluoro or chloro substituents, can also modulate activity, sometimes leading to enhanced potency depending on the specific target interaction. nih.gov
In a study of biaryl pyrazole (B372694) carboxamide analogues, which share the carboxamide feature, it was observed that increasing the length and bulk of substituents on the amide nitrogen could lead to increased receptor affinity and efficacy. nih.gov However, this trend often reaches a plateau, suggesting an optimal size and shape for the substituent to fit within the binding pocket. nih.gov This highlights the importance of steric factors in molecular recognition. For example, less sterically hindered substitutions on an aniline (B41778) ring linked to a carboxamide were found to correlate with higher activity, presumably by reducing obstacles to binding with the target receptor. mdpi.com
The following table summarizes the general impact of phenyl ring substituents on the yield of related cyclopropanation reactions, which can be an indirect indicator of electronic effects influencing molecular properties. nih.gov
| Substituent on Phenyl Ring | Electronic Nature | General Observation |
| Methyl (e.g., -CH3) | Electron-donating | Favorable for some biological activities and synthetic yields |
| Methoxy (e.g., -OCH3) | Electron-donating | Often associated with improved potency |
| Fluoro (e.g., -F) | Electron-withdrawing | Can enhance activity depending on the target |
| Chloro (e.g., -Cl) | Electron-withdrawing | Modulates activity, with effects being target-specific |
These findings underscore the principle that a delicate balance of electronic and steric properties of the substituents is crucial for optimizing the molecular recognition and ultimately the biological activity of this compound derivatives.
Influence of Stereochemistry on Molecular Interactions and Selectivity
Stereochemistry is a paramount factor governing the biological activity of 2-phenyl-1-cyclopropane derivatives. The rigid, three-dimensional structure of the cyclopropane (B1198618) ring results in distinct spatial arrangements of the phenyl and carboxamide groups in the trans and cis isomers, leading to significant differences in their ability to interact with chiral biological macromolecules like enzymes and receptors.
The trans and cis isomers of a molecule can be considered as diastereomers, which possess different physical properties and, more importantly, can adopt different orientations within a binding site. This can lead to one isomer having a much higher affinity for the target than the other. For example, in a comprehensive study of 65 derivatives of the closely related 2-phenylcycloproylamine (PCPA), both cis and trans forms were synthesized and evaluated for their inhibitory activity against lysine-specific demethylase 1 (LSD1) and its paralogue LSD2. nih.gov This study highlighted that the stereochemical arrangement is a critical determinant of both potency and selectivity. nih.gov
While both isomers may show activity, one is often significantly more potent or selective. For instance, a derivative, cis-4-Br-2,5-F2-PCPA, was identified as a potent inhibitor of LSD1. nih.gov This demonstrates that for certain targets, the cis configuration may be preferred to achieve the optimal geometry for binding. The differential activity between stereoisomers is a clear indication of a specific, three-dimensional interaction with the biological target.
The selectivity of these compounds for different but related targets can also be governed by stereochemistry. The distinct spatial positioning of the key functional groups in the trans versus the cis isomer can allow for selective recognition by the unique architecture of one protein's active site over another.
Conformational Effects on SAR and Ligand Efficiency
The cyclopropane ring in this compound imparts significant conformational rigidity to the molecule. This pre-organization of the molecule into a limited set of low-energy conformations can be highly advantageous for ligand efficiency. By reducing the entropic penalty upon binding to a target, a rigid scaffold can lead to higher binding affinity.
The constrained nature of the cyclopropane ring locks the relative positions of the phenyl and carboxamide substituents, presenting them to the biological target in a well-defined orientation. This rigidity helps in achieving a more precise and stable interaction with the amino acid residues in the binding pocket. The use of rigid linkers, such as the cyclopropane ring, has been shown to enhance binding affinity and cellular permeability in other molecular scaffolds. nih.gov
Rational Design and Optimization Strategies for Analogs
The development of potent and selective analogs of this compound relies heavily on rational design strategies. These approaches leverage an understanding of the SAR to make targeted modifications to the lead compound, aiming to enhance desired properties while minimizing off-target effects.
One common strategy involves the isosteric replacement of functional groups. For example, the cyclopropyl (B3062369) group itself is often used as a rigid isostere for an alkene or as a constrained alkyl linker. scientificupdate.com In designing analogs, medicinal chemists might explore replacing the phenyl ring with other aromatic or heteroaromatic systems to probe for additional interactions with the target. Similarly, the carboxamide group can be modified to alter its hydrogen bonding capabilities or metabolic stability.
Computational methods, such as molecular docking and molecular dynamics simulations, are increasingly employed to guide the design of new analogs. mdpi.com These techniques can predict how a proposed molecule will bind to its target, allowing for the in-silico screening of virtual libraries of compounds before committing to chemical synthesis. This can help in identifying key interactions, such as hydrogen bonds, that are crucial for potency and can suggest modifications to enhance these interactions. researchgate.net A quantitative SAR study can also be developed to create a model that predicts the pharmacological activity of new analogs based on their structural features. nih.gov
Optimization strategies often focus on improving multiple parameters simultaneously, including potency, selectivity, metabolic stability, and permeability. This multi-parameter optimization is a cornerstone of modern drug discovery and is essential for developing clinically viable drug candidates from a lead compound like this compound.
Contribution of the Cyclopropane Moiety as a Privileged Fragment in Chemical Biology
The cyclopropane ring is considered a "privileged fragment" in medicinal chemistry and chemical biology. nih.gov This designation is due to its frequent appearance in a wide variety of biologically active compounds and its ability to impart favorable properties to a molecule. The unique structural and electronic characteristics of the cyclopropane ring make it a versatile building block in drug design. nih.gov
Key features of the cyclopropane ring that contribute to its privileged status include:
Rigidity and Conformational Constraint : As previously discussed, the rigidity of the cyclopropane ring helps to pre-organize a molecule in a bioactive conformation, reducing the entropic cost of binding. nih.govnih.gov
Three-Dimensionality : The non-planar nature of the cyclopropane ring introduces three-dimensionality into otherwise flat molecules, which can enhance binding to complex protein surfaces. bohrium.com
Metabolic Stability : The C-H bonds of a cyclopropane ring are generally stronger and less accessible to metabolic enzymes compared to those in aliphatic chains, which can lead to increased metabolic stability and reduced plasma clearance. scientificupdate.comnih.gov
Unique Electronic Properties : The carbon-carbon bonds in a cyclopropane ring have a higher p-character than typical alkanes, giving it some properties reminiscent of a double bond. scientificupdate.comnih.gov This can influence its interactions with biological targets.
Improved Physicochemical Properties : The incorporation of a cyclopropane ring can be used to fine-tune properties such as solubility and lipophilicity, which are critical for good pharmacokinetics. nih.gov
Applications of Trans 2 Phenyl 1 Cyclopropanecarboxamide in Chemical Research
As a Versatile Synthetic Building Block and Intermediate in Complex Molecule Synthesis
The rigid, three-membered ring of the cyclopropane (B1198618) core in trans-2-Phenyl-1-cyclopropanecarboxamide provides a well-defined three-dimensional scaffold. This conformational rigidity is highly desirable in synthesis, as it allows for precise spatial orientation of substituents, a critical factor in the construction of intricate molecular architectures. The phenyl and carboxamide groups serve as versatile handles for a wide array of chemical transformations, enabling chemists to elaborate the core structure into more complex derivatives.
Researchers have utilized related phenylcyclopropane structures as key intermediates in the synthesis of biologically active molecules. For instance, optically pure 2-arylcyclopropane-1-carboxylic acids, which are structurally related to the core of this compound, are crucial precursors for synthesizing 2-arylcyclopropan-1-amines. researchgate.net These amines, in turn, are key building blocks for a variety of pharmaceutical agents. researchgate.net The synthesis of these precursors often begins with materials like trans-cinnamic acid to create the foundational (±)-trans-2-phenylcyclopropanecarboxylic acid, highlighting the importance of this structural motif as a starting point. researchgate.net
The strategic value of the phenylcyclopropane scaffold is further demonstrated in its use for creating diverse collections of chemical compounds for drug discovery. nih.govresearchgate.net By designing a bifunctional cyclopropane precursor, scientists can systematically perform derivatization through functionalities like esters and sulfides to generate a wide range of topologically varied compounds. nih.govresearchgate.net This approach allows for the exploration of chemical space to identify new lead-like compounds and molecular fragments. nih.govresearchgate.net
Table 1: Examples of Complex Molecules Synthesized Using Phenylcyclopropane Scaffolds
| Precursor/Intermediate | Synthetic Target Class | Therapeutic Area/Application |
| (±)-trans-2-phenylcyclopropanecarboxylic acid | Tranylcypromine Sulfate | Antidepressant |
| Optically pure 2-arylcyclopropan-1-amines | Ticagrelor | Platelet Aggregation Antagonist |
| (E/Z)-ethyl 2-(phenylsulfanyl)-cyclopropane-1-carboxylate | Diverse lead-like compounds and fragments | Drug Discovery |
| 2-phenylacetonitrile (B1602554) (used to form a cyclopropane ring) | (Z)-2-aminomethyl-1-phenyl-N,N-diethylcyclopropane carboxamide (Milnacipran) | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) |
In the Design and Synthesis of Conformationally Restricted Chemical Probes
A chemical probe is a small molecule used to study and manipulate biological systems. The effectiveness of such probes often depends on their ability to bind to a specific biological target with high affinity and selectivity. The rigid nature of the trans-2-phenyl-1-cyclopropane framework is a significant advantage in this context. By restricting the number of possible conformations a molecule can adopt, the cyclopropane ring helps to lock the molecule into a shape that is complementary to the binding site of a target protein or enzyme. This pre-organization reduces the entropic penalty of binding, often leading to enhanced potency and selectivity.
This principle is applied in the development of potential therapeutics where a rigid scaffold can mimic the bioactive conformation of a more flexible, endogenous ligand. For example, 2-phenylpyrroles have been synthesized as conformationally restricted analogues of known antipsychotic drugs like sultopride (B1682713) and haloperidol. nih.gov By incorporating a rigid ring system, researchers were able to create compounds with improved potency and selectivity for dopamine (B1211576) D-2 receptors. nih.gov While not a direct use of this compound, this work illustrates the widely used strategy of employing rigid scaffolds to enhance pharmacological properties, a role for which the phenylcyclopropane motif is well-suited.
The design of specific enzyme inhibitors also benefits from this approach. The development of inhibitors for ADAMTS-5 (Aggrecanase-2), an enzyme implicated in osteoarthritis, involved the synthesis of a series of 1-sulfonylaminocyclopropanecarboxylates. nih.gov An intensive investigation of the central cyclopropane core, including its stereochemistry and substituents, was critical to discovering a highly potent inhibitor. nih.gov This demonstrates how the defined geometry of the cyclopropane ring can be systematically modified to optimize interactions with a biological target.
As a Tool for Investigating Molecular Mechanisms in vitro
In the laboratory (in vitro), compounds like this compound and its derivatives serve as valuable tools for dissecting complex biological pathways. By acting as inhibitors, activators, or modulators of specific proteins, they allow researchers to probe the function of these proteins in a controlled environment.
The study of Transient Receptor Potential (TRP) channels, which are involved in sensory perception, including pain, provides an example of this application. Specific molecules are needed to selectively activate or block these channels to understand their function. nottingham.ac.uksemanticscholar.org The development of modulators for channels like TRPA1 often involves screening and synthesizing compounds with well-defined structures to achieve the desired specificity. The rigid framework of a molecule like this compound could be incorporated into such modulators to systematically explore the structure-activity relationship and pinpoint the features necessary for interaction with the channel.
Furthermore, investigating the mechanisms of action for various chemicals, including potential endocrine disruptors, relies on having a suite of molecular tools to probe cellular pathways. nih.gov While general in scope, this area of research benefits from the availability of structurally unique compounds that can be used to elicit specific biological responses, helping to map out signaling cascades and understand how external agents can interfere with them.
Role in Peptidomimetics and Rational Ligand Optimization
Peptides are crucial signaling molecules in the body, but their use as drugs is often limited by poor stability and bioavailability. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved drug-like properties. The rigid cyclopropane scaffold of this compound can serve as a stable, non-peptide backbone to which pharmacophoric groups (the essential features for biological activity) can be attached in a spatially precise manner, mimicking the side chains of amino acids in a peptide.
This compound also plays a role in rational ligand optimization, a key process in drug discovery. nih.gov This process involves systematically modifying a lead compound to improve its affinity, selectivity, and pharmacokinetic properties. The well-defined structure of the phenylcyclopropane core allows for predictable modifications. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are often employed in this process. nih.gov The conformational rigidity of the cyclopropane ring simplifies such modeling, as it reduces the number of variables, allowing for a more straightforward analysis of how changes to the molecule's structure affect its biological activity.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for producing trans-2-Phenyl-1-cyclopropanecarboxamide, and how do steric effects influence reaction pathways?
- Methodological Answer : The synthesis of cyclopropane derivatives often involves [2+1] cycloaddition or ring-closing strategies. For this compound, stereoselective methods using carbene insertion or vinylcyclopropane rearrangements are recommended. Steric hindrance from the phenyl group necessitates catalysts like Rh(II) complexes to control regioselectivity . Reaction conditions (e.g., temperature, solvent polarity) should be optimized via Design of Experiments (DoE) to mitigate side reactions .
Q. What spectroscopic techniques are optimal for characterizing the stereochemistry and purity of this compound?
- Methodological Answer : High-resolution NMR (¹H/¹³C) is critical for confirming stereochemistry, with NOESY/ROESY experiments resolving trans-configuration. X-ray crystallography provides definitive structural validation, while HPLC-MS (using chiral columns) ensures enantiomeric purity. FT-IR and UV-Vis can monitor functional groups like the carboxamide .
Q. How can researchers design in vitro assays to evaluate the compound’s biological activity?
- Methodological Answer : Use receptor-binding assays (e.g., radioligand displacement for dopamine receptors, as in dopaminergic profiling ). Cell-based models (e.g., HEK293 cells expressing target receptors) can assess functional responses (cAMP modulation). Dose-response curves and IC₅₀ calculations should follow standardized protocols (e.g., OECD guidelines).
Advanced Research Questions
Q. How do computational methods predict the pharmacokinetic and pharmacodynamic profiles of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with targets like D2/D4 receptors . MD simulations (>100 ns) evaluate stability in binding pockets. ADMET predictors (SwissADME, pkCSM) estimate bioavailability, BBB penetration, and metabolic pathways. Validate predictions with in vitro CYP450 inhibition assays .
Q. What experimental approaches resolve contradictions in reported receptor-binding affinities?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, membrane preparation methods). Standardize protocols across labs (e.g., uniform radioligand concentrations, temperature control). Use orthogonal assays (SPR, ITC) to cross-validate binding constants. Meta-analyses of published data can identify confounding variables .
Q. How does the cyclopropane ring’s electronic and steric profile influence bioactivity compared to non-cyclopropane analogs?
- Methodological Answer : Comparative SAR studies using analogs with cyclohexane or open-chain substituents can isolate cyclopropane effects. DFT calculations quantify ring strain (≈27 kcal/mol) and dipole moments. In vitro assays under matched conditions (e.g., identical cell lines) reveal steric impacts on receptor fit .
Q. What factorial design principles optimize large-scale synthesis while minimizing byproducts?
- Methodological Answer : Apply 2^k factorial designs to screen variables (catalyst loading, solvent, agitation rate). Response Surface Methodology (RSM) identifies optimal conditions. For example, a Central Composite Design (CCD) can maximize yield while minimizing epimerization. Real-time PAT tools (ReactIR) monitor reaction progress .
Data Analysis & Validation
Q. How should researchers address stability challenges in physiological conditions?
- Methodological Answer : Conduct forced degradation studies (acid/base hydrolysis, oxidative stress) with HPLC tracking. Accelerated stability tests (40°C/75% RH) predict shelf life. LC-HRMS identifies degradation products, guiding formulation strategies (e.g., lyophilization, enteric coatings) .
Q. What statistical frameworks validate reproducibility in multi-lab studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
